N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide
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Overview
Description
N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide is a chemical compound that belongs to the class of tetrahydroacridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
The synthesis of N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide typically involves the reaction of 1,2,3,4-tetrahydroacridine with hexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its interactions with biological macromolecules such as DNA and proteins.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide involves its interaction with multiple molecular targets. It inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. Additionally, it inhibits glycogen synthase kinase 3 beta, which is involved in the regulation of various cellular processes, including those related to neurodegeneration .
Comparison with Similar Compounds
N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide can be compared with other tetrahydroacridine derivatives such as:
- N-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride
- N,N’-Di-1,2,3,4-Tetrahydroacridin-9-Ylheptane-1,7-Diamine
- 9-Amino-1,2,3,4-tetrahydroacridine hydrochloride hydrate These compounds share similar core structures but differ in their side chains and functional groups, which can influence their biological activities and potential applications. This compound is unique due to its specific hexanamide side chain, which may confer distinct pharmacological properties.
Properties
CAS No. |
134315-07-4 |
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Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroacridin-9-yl)hexanamide |
InChI |
InChI=1S/C19H24N2O/c1-2-3-4-13-18(22)21-19-14-9-5-7-11-16(14)20-17-12-8-6-10-15(17)19/h5,7,9,11H,2-4,6,8,10,12-13H2,1H3,(H,20,21,22) |
InChI Key |
XHMFPTPGFLNIBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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